molecular formula C8H16ClNO B12981093 Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No.: B12981093
M. Wt: 177.67 g/mol
InChI Key: QRASMPZOBZQLGM-PAFGHYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a heterocyclic compound that features a cyclopentane ring fused to a pyrrolidine ring, with a hydroxyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable ketone precursor followed by cyclization with an amine to form the desired heterocyclic structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3aR,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)2-6-4-9-5-7(6)3-8;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+,8?;

InChI Key

QRASMPZOBZQLGM-PAFGHYSMSA-N

Isomeric SMILES

CC1(C[C@@H]2CNC[C@@H]2C1)O.Cl

Canonical SMILES

CC1(CC2CNCC2C1)O.Cl

Origin of Product

United States

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